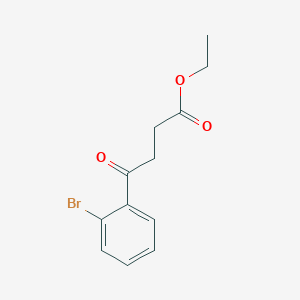

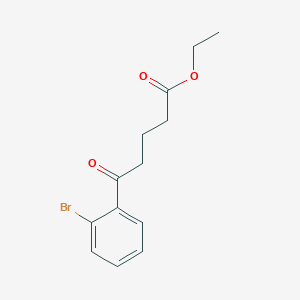

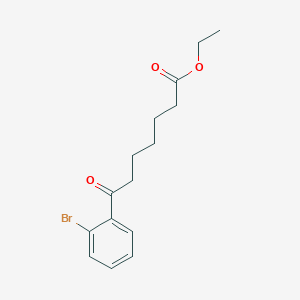

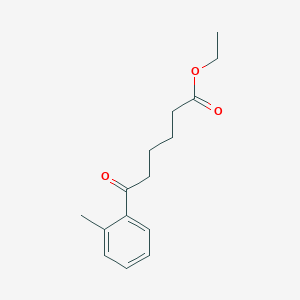

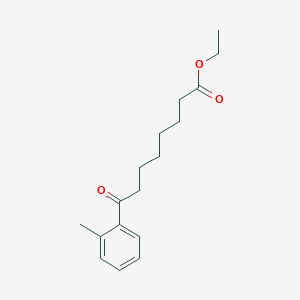

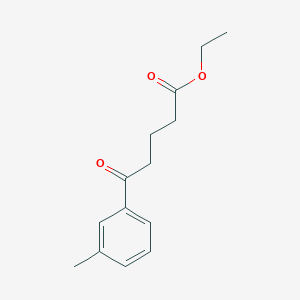

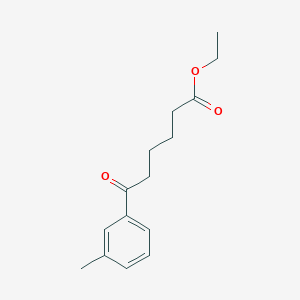

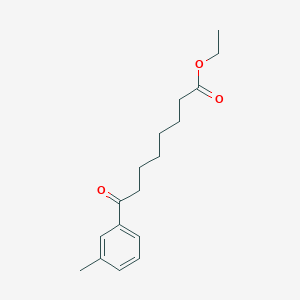

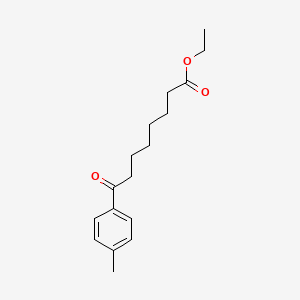

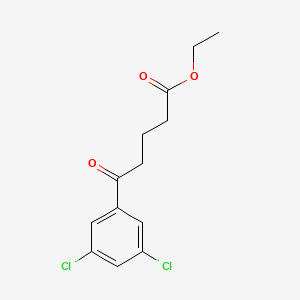

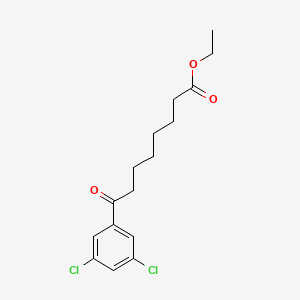

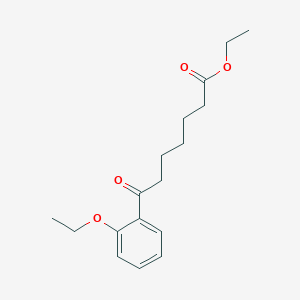

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate, also known as EPHO, is a synthetic compound with a variety of applications in laboratory experiments and scientific research. It is an effective, non-toxic reagent with a wide range of uses, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.

Applications De Recherche Scientifique

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate: Intermediates and Derivatives

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate, while not directly mentioned in the research literature, is closely related to various compounds that have been synthesized and studied for their chemical properties and potential applications. One relevant study involves the synthesis of ethyl 2-acetoxy-3-oxoheptanoate reacting with γ-bromo-β-methoxy-cis-crotonate, leading to diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, a key intermediate for further chemical transformations (Takeda, Amano, & Tsuboi, 1977). This study highlights the potential of ethyl 7-oxoheptanoate derivatives in synthetic organic chemistry, suggesting that ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate could serve as a precursor or intermediate in the synthesis of complex organic molecules.

Antiproliferative Properties

Research has explored the synthesis and biological evaluation of compounds structurally related to ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate. For instance, derivatives such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate have been synthesized and shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential antiproliferative applications (Nurieva et al., 2015).

Synthetic Methodologies

The development of efficient synthetic routes for related compounds, such as methyl or ethyl 7-oxoheptanoate, has been a focus of research, highlighting the importance of these moieties in synthetic organic chemistry. These compounds have been synthesized from cycloheptanone with good yields, demonstrating the feasibility of synthesizing complex esters from simpler cyclic ketones (Ballini, Marcantoni, & Petrini, 1991). This research could inform the synthesis of ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate by providing insights into the reaction mechanisms and conditions favorable for ester formation and functionalization.

Analytical Monitoring

The conversion of cycloheptanone to methyl 7-oxoheptanoate, an intermediate structurally related to ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate, has been monitored by gas chromatography, demonstrating the importance of analytical methods in the synthesis and characterization of complex organic compounds (Wakharkar et al., 1994). This study underscores the need for rigorous analytical techniques in the synthesis and development of new chemical entities, which would be applicable in the research involving ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate.

Propriétés

IUPAC Name |

ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-20-16-12-9-8-10-14(16)15(18)11-6-5-7-13-17(19)21-4-2/h8-10,12H,3-7,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUVIBQTGVFQOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645778 |

Source

|

| Record name | Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898757-45-4 |

Source

|

| Record name | Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.